molecular formula C17H20Cl2N2O11 B134432 Chloramphenicol glucuronide CAS No. 39751-33-2

Chloramphenicol glucuronide

Cat. No.: B134432
CAS No.: 39751-33-2
M. Wt: 499.2 g/mol
InChI Key: UARPTSDFEIFMJP-PEXHWNMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloramphenicol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C17H20Cl2N2O11 and its molecular weight is 499.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Detection

  • Metabolism in Animals and Humans : Chloramphenicol is extensively metabolized, with chloramphenicol glucuronide being identified as the principal metabolic product. This metabolism has been studied in various animals and humans, revealing the significant role of glucuronide conjugation in the detoxification process (Dill, Thompson, Fisken, & Glazko, 1960).

  • Detection in Various Substances : Advanced methods have been developed to detect chloramphenicol and this compound residues in diverse materials like poultry, honey, prawn, and milk. This has significant implications for food safety and regulatory monitoring (Ferguson et al., 2005).

Pharmacokinetics and Clinical Implications

  • Newborns vs Adults : The glucuronide conjugation mechanism is less developed in newborns compared to adults, influencing the toxicity and pharmacokinetics of chloramphenicol in these populations. This differential metabolism is crucial for understanding drug effects in various age groups (Kent, Tucker, & Taranenko, 1960).

  • Role in Hepatic Metabolism : Chloramphenicol and its glucuronide are involved in hepatic metabolism and enterohepatic circulation processes. Studies on these aspects help in understanding the drug's pharmacokinetics and its impact on liver function (Tsai, Shum, & Chen, 1999).

Developmental and Genetic Perspectives

  • Impact of Developmental Changes : Understanding the developmental regulation of metabolic pathways, including glucuronide conjugation, is crucial for comprehending drug metabolism variability in childhood. This knowledge is particularly relevant for drugs like chloramphenicol (Wildt, Kearns, Leeder, & Anker, 1999).

  • Genetic Polymorphisms and Drug Metabolism : Genetic variations play a significant role in the metabolism of drugs, including chloramphenicol. Research into genetic polymorphisms of enzymes responsible for glucuronidation can provide insights into individual responses to medication (Chen et al., 2010).

Toxicology and Safety

  • Toxicity Studies in Animal Models : Studies have been conducted on various animal models to understand the toxicological aspects of chloramphenicol and its metabolites, including this compound. These findings are crucial for assessing the safety of the drug (Nouws et al., 1986).

  • Impact of Metabolic Alterations : Alterations in the metabolism of chloramphenicol, such as those induced by fasting or specific treatments, can affect its pharmacological implications. Understanding these changes is vital for optimizing therapeutic use and minimizing side effects (Alvin & Dixit, 1974).

Mechanism of Action

Safety and Hazards

Chloramphenicol is reasonably anticipated to be a human carcinogen, based on limited evidence of carcinogenicity from studies in humans . Numerous case reports have shown leukemia to occur after medical treatment for chloramphenicol-induced aplastic anemia .

Future Directions

To combat the dangerously increasing pathogenic resistance to antibiotics, new pharmacophores have been developed by chemically modifying a known antibiotic, which remains to this day the most familiar and productive way for novel antibiotic development . Chloramphenicol has been used as a starting material, and to its free amine group, alpha- and beta-amino acids, mainly glycine, lysine, histidine, ornithine and/or beta-alanine have been tethered .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPTSDFEIFMJP-PEXHWNMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960343
Record name 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39751-33-2
Record name Chloramphenicol 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39751-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORAMPHENICOL 3-GLUCORONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.